2-Pentanol

Catalog No.
S3314875
CAS No.
6032-29-7
M.F
C5H12O
CH3CH2CHOHCH2CH3
C5H12O
CH3(CH2)2CHOHCH3
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentanol

CAS Number

6032-29-7

Product Name

2-Pentanol

IUPAC Name

pentan-2-ol

Molecular Formula

C5H12O
CH3CH2CHOHCH2CH3
C5H12O
CH3(CH2)2CHOHCH3
C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3

InChI Key

JYVLIDXNZAXMDK-UHFFFAOYSA-N

SMILES

CCCC(C)O

Solubility

0.51 M
44.6 mg/mL at 25 °C
Solubility in water, g/100ml at 30 °C: 5.5 (moderate)
Solubility in water, g/100ml at 20 °C: 16.6 (good)
very soluble in water; soluble in alcohol and ethe

Synonyms

2-methyl-2-butanol, methyl butanol, potassium t-amylate, t-amyl alcohol, tert-amyl alcohol

Canonical SMILES

CCCC(C)O

2-Pentanol, also known as pentan-2-ol, is an organic compound with the chemical formula C₅H₁₂O. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to the second carbon atom in the pentane chain. This compound is characterized by its chiral nature, existing in two stereoisomers: (R)-(−)-2-pentanol and (S)-(+)–2-pentanol. 2-Pentanol is commonly utilized as a solvent and an intermediate in the synthesis of various chemicals, including fragrances and pharmaceuticals .

Organic Chemistry:

  • Solvent: 2-Pentanol acts as a versatile solvent in organic chemistry due to its ability to dissolve various nonpolar and polar compounds. Its miscibility with water makes it useful for extracting specific components from mixtures [Source: National Institute of Standards and Technology (NIST) - ].
  • Synthesis: Researchers utilize 2-pentanol as a starting material or intermediate in the synthesis of various organic compounds, including esters, ethers, and pharmaceuticals [Source: Sigma-Aldrich - ].

Analytical Chemistry:

  • Chromatography: 2-Pentanol serves as a mobile phase component in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), for separating and analyzing complex mixtures [Source: American Chemical Society (ACS) - ].

Material Science:

  • Polymer Synthesis: 2-Pentanol plays a role in the synthesis of specific polymers, such as polyesters and polyurethanes, contributing to the development of new materials with diverse properties [Source: ScienceDirect - ].

Biological Research:

  • Antimicrobial Studies: While research is ongoing, some studies explore the potential antimicrobial properties of 2-pentanol against certain microorganisms [Source: National Institutes of Health (NIH) - ]. It is important to note that this area of research is still in its early stages, and more studies are needed to understand the potential efficacy and safety of 2-pentanol for any such applications.

  • Oxidation: 2-Pentanol can be oxidized to form 2-pentanone when treated with oxidizing agents such as potassium dichromate or chromic acid. The reaction can be represented as follows:
    C5H12O+[O]C5H10O+H2O\text{C}_5\text{H}_{12}\text{O}+[O]\rightarrow \text{C}_5\text{H}_{10}\text{O}+\text{H}_2\text{O}
  • Dehydration: Under acidic conditions, 2-pentanol can undergo dehydration to yield pentene:
    C5H12OC5H10+H2O\text{C}_5\text{H}_{12}\text{O}\rightarrow \text{C}_5\text{H}_{10}+\text{H}_2\text{O}
  • Formation of Metal Salts: Reaction with metal salts can yield alkoxide derivatives, which are useful in various synthetic applications .

2-Pentanol exhibits biological activity that has been explored in various contexts. It has been identified as a metabolite in certain plants and animals, including humans. Additionally, it has been investigated for its potential role in inhibiting β-amyloid peptide synthesis, making it a candidate for research into anti-Alzheimer drugs . Its presence has also been detected in fresh bananas, contributing to their aroma profile .

The synthesis of 2-pentanol can be achieved through several methods:

  • Hydration of Pentene: The most common industrial method involves the acid-catalyzed hydration of pentene:
    C5H10+H2OC5H12O\text{C}_5\text{H}_{10}+\text{H}_2\text{O}\rightarrow \text{C}_5\text{H}_{12}\text{O}
  • Reduction of Ketones: Another method includes the reduction of 2-pentanone using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Grignard Reactions: Reacting magnesium with alkyl halides followed by hydrolysis can also yield 2-pentanol .

2-Pentanol is widely used across various industries:

  • Solvent: It serves as a polar solvent for dissolving ionic and covalent compounds.
  • Chemical Intermediate: It is utilized in the production of other chemicals, including fragrances and pharmaceuticals.
  • Fragrance Component: Due to its pleasant odor, it is incorporated into perfumes and flavorings.
  • Research

Studies on the interactions involving 2-pentanol have highlighted its role as a polar solvent that can influence solubility and reaction rates in chemical processes. Its interactions with biological systems have been noted, particularly concerning its metabolic pathways and potential therapeutic effects against neurodegenerative diseases

Several compounds share structural similarities with 2-pentanol. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaTypeKey Characteristics
1-PentanolC₅H₁₄OPrimary AlcoholHydroxyl group on the first carbon
3-PentanolC₅H₁₂OSecondary AlcoholHydroxyl group on the third carbon
IsobutanolC₄H₁₀OPrimary AlcoholBranching at the second carbon
CyclopentanolC₅H₁₀OCyclic AlcoholRing structure with hydroxyl group

Uniqueness of 2-Pentanol: Unlike its primary counterparts (like 1-pentanol), which are less sterically hindered, or cyclic forms (like cyclopentanol), 2-pentanol's secondary structure allows for distinct reactivity patterns and biological interactions, making it particularly useful in both industrial applications and biological studies .

Physical Description

Sec-amyl alcohol appears as a clear colorless liquid with a strong odor. Moderately toxic by ingestion and vapors may irritate skin and eyes. Vapors are heavier than air.
Liquid
liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a winey, ethereal odour
Colorless liquid with a disagreeable odor.

XLogP3

1.2

Boiling Point

234 °F at 760 mm Hg (NIOSH, 2016)
119.3 °C
116 °C
119 °C
234°F

Flash Point

95 °F (NIOSH, 2016)
30 °C c.c.
33 °C
(oc) 95°F

Vapor Density

Relative vapor density (air = 1): 3
Relative vapor density (air = 1): 3.0

Density

0.82 (NIOSH, 2016)
Relative density (water = 1): 0.8
0.802-0.808
0.82

LogP

1.19 (LogP)
1.19
1.21
1.25

Melting Point

-73.0 °C
-73 °C
-73°C
-8 °C
-50 °C

GHS Hazard Statements

Aggregated GHS information provided by 1648 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg (NIOSH, 2016)
6.11 mmHg
Vapor pressure, kPa at 20 °C: 0.8
Vapor pressure, kPa at 20 °C: 0.55
1 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6032-29-7
26184-62-3
31087-44-2
50858-14-5
51000-78-3
584-02-1

Wikipedia

2-pentanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

All other basic inorganic chemical manufacturing
Industrial gas manufacturing
Petroleum refineries
2-Pentanol: ACTIVE

Dates

Modify: 2023-08-19

Explore Compound Types